molecular formula C63H83N17O14 B1632629 Kisspeptin-10 CAS No. 374675-21-5

Kisspeptin-10

Cat. No.: B1632629
CAS No.: 374675-21-5
M. Wt: 1302.4 g/mol
InChI Key: RITKWYDZSSQNJI-INXYWQKQSA-N
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Description

Kisspeptin-10 is a decapeptide derived from the primary translation product of the Kiss1 gene. It is the shortest biologically active form of kisspeptin and plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This compound is involved in various physiological processes, including puberty, reproduction, and vasoconstriction .

Mechanism of Action

Target of Action

Kisspeptin-10, a neuropeptide, primarily targets the GPR54 receptors in the brain . These receptors play a crucial role in stimulating the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus . GnRH, in turn, triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Mode of Action

This compound interacts with its targets, the GPR54 receptors, to stimulate the secretion of GnRH . This interaction results in a cascade of hormonal changes. The increased GnRH secretion triggers the release of LH and FSH from the pituitary gland . These hormones then act on the gonads, leading to an increase in sex hormone production .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the hypothalamic-pituitary-gonadal axis . This compound stimulates the release of GnRH from the hypothalamus . This GnRH then triggers the pituitary gland to release LH and FSH . These hormones act on the gonads, leading to increased production of sex hormones .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is administered as a subcutaneous injection and its effects can be observed for 24 hours after the initial injection .

Result of Action

The primary result of this compound’s action is the stimulation of LH and FSH secretion, which leads to increased sex hormone production . This can result in various molecular and cellular effects, including the regulation of reproductive processes and puberty . In men, this compound has been shown to potently evoke LH secretion and increase testosterone levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hypothalamic-pituitary-gonadal axis, which this compound influences, is known to be sensitive to changes in the body’s internal environment, such as levels of sex hormones . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kisspeptin-10 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .

Scientific Research Applications

Kisspeptin-10 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kisspeptin-10 is unique due to its shorter length, which allows for more efficient synthesis and potentially different pharmacokinetic properties. Its ability to potently stimulate GnRH release makes it a valuable tool in reproductive health research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKWYDZSSQNJI-INXYWQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374675-21-5
Record name Kisspeptin-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kisspeptin-10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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